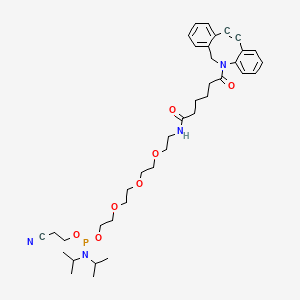
DBCO-PEG3-Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG3-Phosphoramidite is a compound that combines dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and phosphoramidite. This compound is primarily used in DNA synthesis and labeling through click chemistry reactions. The DBCO group provides high reactivity, enabling efficient click chemistry reactions with azide-tagged molecules without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG3-Phosphoramidite involves the conjugation of DBCO with PEG and phosphoramidite. The DBCO group is known for its high reactivity towards azides, making it suitable for copper-free click chemistry reactions. The PEG chain enhances the solubility and stability of the compound in biological systems .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated DNA synthesizers. The process includes the stepwise addition of nucleotides and the incorporation of the this compound at specific positions within the DNA sequence .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG3-Phosphoramidite primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-tagged molecules. The reactions are typically carried out in aqueous buffers or organic solvents, depending on the solubility of the substrate molecules .
Major Products Formed
The major products formed from reactions involving this compound are conjugates of the DBCO group with azide-tagged molecules. These conjugates are used in various applications, including bioconjugation and labeling .
Scientific Research Applications
DBCO-PEG3-Phosphoramidite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG3-Phosphoramidite involves the high reactivity of the DBCO group towards azides. This reactivity enables the formation of stable triazole linkages through SPAAC reactions. The PEG chain enhances the solubility and stability of the compound, while the phosphoramidite group facilitates its incorporation into DNA sequences .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Phosphoramidite: Similar to DBCO-PEG3-Phosphoramidite but with a longer PEG chain, providing increased solubility and stability.
DBCO-PEG-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group, making it suitable for conjugation with amine-containing molecules.
DBCO-PEG-Alcohol: Features an alcohol group, allowing for further functionalization and conjugation.
Uniqueness
This compound is unique due to its combination of DBCO, PEG, and phosphoramidite groups. This combination provides high reactivity, solubility, and stability, making it suitable for a wide range of applications in DNA synthesis, labeling, and bioconjugation .
Properties
Molecular Formula |
C38H53N4O7P |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethyl]-6-oxohexanamide |
InChI |
InChI=1S/C38H53N4O7P/c1-31(2)42(32(3)4)50(48-22-11-20-39)49-29-28-47-27-26-46-25-24-45-23-21-40-37(43)16-9-10-17-38(44)41-30-35-14-6-5-12-33(35)18-19-34-13-7-8-15-36(34)41/h5-8,12-15,31-32H,9-11,16-17,21-30H2,1-4H3,(H,40,43) |
InChI Key |
AZZYBGFXRGQDBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCNC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















